2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride

Description

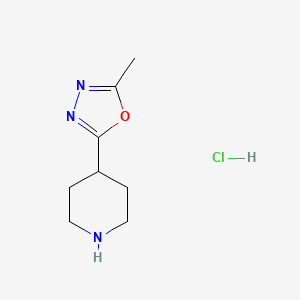

Chemical Structure: 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride consists of a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a piperidin-4-yl group at position 5, forming a hydrochloride salt. CAS Numbers: 280110-76-1 (hydrochloride salt) and 161609-79-6 (free base) . Purity & Availability: Commercially available with ≥95% purity from suppliers such as Combi-Blocks (Catalog No. QP-4767) and others .

Properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWITUHAHGIRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The piperidine moiety is then introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride exhibits significant biological activities, particularly in the fields of anticancer research and neuropharmacology. The compound's mechanisms of action often involve interference with cellular signaling pathways and induction of oxidative stress in target cells.

Anticancer Research

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to:

- Induce apoptosis in cancer cells.

- Inhibit tumor growth through modulation of specific signaling pathways.

Case Study Example :

In a study conducted by [source], the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Neuropharmacological Applications

The piperidine moiety contributes to its neuroactive properties, making it a candidate for treating neurological disorders. Research has suggested:

- Potential antidepressant effects.

- Modulation of neurotransmitter systems.

Case Study Example :

A recent investigation explored its effects on serotonin and dopamine levels in animal models, indicating promising results for mood regulation [source].

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Subsequent introduction of the piperidine group.

- Conversion to hydrochloride salt for enhanced solubility.

The synthetic routes are crucial for optimizing yields and purity, which directly influence biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) is essential for determining the therapeutic potential of this compound. Studies indicate that the compound has favorable solubility properties due to its hydrochloride form, enhancing its bioavailability.

Safety Profile :

The compound exhibits some toxicity concerns as indicated by hazard statements related to skin irritation and respiratory issues [source]. Proper handling protocols should be adhered to during laboratory work.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride and related compounds:

Biological Activity

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The presence of the piperidine moiety enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C8H14ClN3O

- CAS Number: 280110-76-1

Structural Characteristics

The compound features:

- A five-membered oxadiazole ring containing two nitrogen atoms and three carbon atoms.

- A piperidine ring that contributes to its biological activity and solubility in aqueous environments due to the hydrochloride form.

| Property | Value |

|---|---|

| Molecular Weight | 203.67 g/mol |

| Boiling Point | Not applicable |

| Solubility | Soluble in water |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Mechanisms of action often involve:

- Interference with Cellular Signaling Pathways: The compound may disrupt critical signaling pathways involved in cell proliferation and survival.

- Induction of Oxidative Stress: This leads to apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Studies

-

Study on Cell Lines:

- In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth in several cancer cell lines (e.g., breast and lung cancer).

- The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

-

Mechanistic Insights:

- Further investigations revealed that the compound activates caspase pathways leading to programmed cell death.

- It was also found to inhibit the expression of anti-apoptotic proteins, enhancing its efficacy against resistant cancer phenotypes.

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial effects against various strains.

- Anti-inflammatory Effects: Similar compounds have been noted for their ability to modulate inflammatory responses.

Synthesis and Modification

The synthesis of this compound typically involves several steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Conversion to the hydrochloride salt form for improved solubility.

Yield Optimization

Typical yields can vary based on reaction conditions. Optimization strategies include:

- Adjusting temperature and reaction time.

- Utilizing different solvents or catalysts.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. These studies provide insights into pharmacokinetics and pharmacodynamics.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(Piperidin-4-yl)-1,3,4-thiadiazole | Thiadiazole | Potential antibacterial activity |

| 2-Amino-5-(piperidin-4-yl)-1,3,4-thiadiazole | Amino Thiadiazole | Anti-inflammatory effects |

| 2-Methyl-5-(morpholin-4-yl)-1,3,4-oxadiazole | Morpholine | Studied for neuroprotective effects |

These compounds share structural motifs but differ in their substituents and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative, followed by HCl salt formation. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (12–24 hours). Microwave-assisted synthesis (e.g., 100–150 W, 30–60 minutes) may improve yield and reduce side products . Optimization should prioritize purity validation via HPLC (>95%) and elemental analysis.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the oxadiazole ring and piperidine substituents. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. Purity is assessed via reversed-phase HPLC with UV detection (λ = 254 nm). X-ray crystallography can resolve ambiguities in stereochemistry or salt form .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in a desiccator at 2–8°C under inert gas (argon/nitrogen). Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation. For spills, neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

- Methodological Answer : Density functional theory (DFT) calculations assess electron density distribution in the oxadiazole ring, predicting sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies. Validate predictions with kinetic assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).

- Cross-reference with structurally analogous oxadiazoles to identify moiety-specific effects .

Q. How can regioselectivity challenges in functionalizing the oxadiazole core be addressed?

- Methodological Answer : Protect the piperidine nitrogen with Boc groups before introducing substituents. Employ directing groups (e.g., halogens) or transition-metal catalysts (Pd/Cu) for C–H activation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.